molecular formula C19H16ClFN4O2 B2871950 (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396814-32-6

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2871950
M. Wt: 386.81
InChI Key: XBFKYERXRNLNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H16ClFN4O2 and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally similar to the requested chemical, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

  • Shim et al. (2002) investigated the molecular interaction of a compound with structural similarities to the requested chemical, highlighting its potential in studying receptor-ligand interactions, particularly for cannabinoid receptors (Shim et al., 2002).

X-ray Structure Characterisation

  • Lv, Ding, and Zhao (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including a chemical similar to the requested compound. This research aids in understanding the molecular structure and potential biological activities of these compounds (Lv, Ding, & Zhao, 2013).

Antiproliferative Activity

  • Prasad et al. (2018) studied a compound with structural similarities for its antiproliferative activity and structure characterization, indicating its potential use in cancer research (Prasad et al., 2018).

Anti-Lung Cancer Activity

  • Hammam et al. (2005) synthesized novel compounds, including fluorine-substituted derivatives with structural similarities, showing anti-lung cancer activity. This indicates the compound's potential application in developing new anticancer agents (Hammam et al., 2005).

Receptor Binding Assays

  • Fang-wei (2013) synthesized a compound structurally similar to the requested chemical and evaluated its receptor binding affinity, indicating its potential in neurological research and drug development (Fang-wei, 2013).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-16-11-13(21)4-5-14(16)18(26)23-7-9-24(10-8-23)19(27)15-12-22-25-6-2-1-3-17(15)25/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFKYERXRNLNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

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